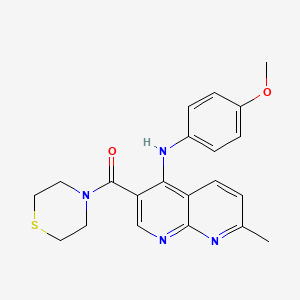

N-(4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(4-Methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic 1,8-naphthyridine derivative characterized by three key structural features:

- Substituents: 7-Methyl group: Enhances lipophilicity and may influence steric interactions. 3-(Thiomorpholine-4-carbonyl): A sulfur-containing heterocycle that may enhance hydrogen-bonding capacity and modulate pharmacokinetics.

While direct pharmacological data for this compound is unavailable in the provided evidence, 1,8-naphthyridine derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or DNA-binding molecules due to their structural similarity to quinoline and isoquinoline scaffolds .

Properties

IUPAC Name |

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-3-8-17-19(24-15-4-6-16(27-2)7-5-15)18(13-22-20(17)23-14)21(26)25-9-11-28-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHNHZOJQWVYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the naphthyridine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The table below compares the target compound with naphthyridine derivatives synthesized via microwave-assisted methods ():

Key Observations :

- Yield Variability : Yields range from 12% (3i, sterically hindered isopropyl/methyl) to 90% (3g, thiophene). The target’s thiomorpholine group may pose synthetic challenges due to its bulk and sulfur reactivity, though this remains speculative without explicit data.

- Melting Points : Higher melting points in trifluoromethyl-containing derivatives (e.g., 3f: 194–196°C) suggest strong intermolecular forces (e.g., dipole-dipole interactions). The target’s thiomorpholine moiety could lower melting points by disrupting crystallinity, akin to 3h (151–153°C).

- Functional Group Impact :

- 4-Methoxyphenyl : Present in both the target and 3f, this group likely improves solubility and metabolic stability compared to bromophenyl (3e) or thiophenyl (3g) .

- Thiomorpholine : Unique to the target, this group may confer hydrogen-bonding capacity and modulate target affinity, contrasting with trifluoromethyl (electron-withdrawing) or aliphatic chains (lipophilic) in analogs.

Role of 4-Methoxyphenyl in Drug Design

highlights Formoterol derivatives containing 4-methoxyphenyl groups, which are critical for β₂-adrenergic receptor binding and metabolic resistance. While the target compound belongs to a distinct structural class, the 4-methoxyphenyl substituent may similarly enhance stability and bioavailability by reducing oxidative metabolism .

Biological Activity

N-(4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a naphthyridine core with a methoxyphenyl group and a thiomorpholine carbonyl moiety. The general structure can be represented as follows:

Synthesis Process

The synthesis typically involves multiple steps:

- Preparation of the Naphthyridine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiomorpholine Group : This step may involve the use of thiomorpholine derivatives reacted under specific conditions.

- Attachment of the Methoxyphenyl Group : This is usually accomplished via nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds with naphthyridine structures exhibit significant anticancer activities. For instance, similar compounds have demonstrated cytotoxic effects against various human tumor cell lines, including breast, lung, and colon cancers. The mechanism often involves inhibition of tubulin polymerization, which is critical for cancer cell division.

| Compound | Activity | Target Cell Lines |

|---|---|---|

| N-(4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine | Anticancer | Non-small-cell lung cancer, colon cancer |

| 2-thienyl-1,8-naphthyridin-4-one | Cytotoxic | Various human tumors (GI(50) < -4.0) |

The most active derivatives in studies have shown strong cytotoxicity with effective concentrations in the micromolar range against these cell lines .

The proposed mechanism involves:

- Inhibition of Tubulin Polymerization : Compounds related to naphthyridine structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Interaction with Key Proteins : The compound may interact with specific proteins involved in cancer progression, potentially leading to apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Study on 2-thienyl-1,8-naphthyridin-4-one Derivatives : This study reported significant cytotoxic effects across various cancer cell lines with log GI(50) values indicating potent activity .

- Thiomorpholine Derivatives in Tropical Diseases : Research has shown that similar thiomorpholine-based compounds exhibit activity against parasites causing diseases like malaria and leishmaniasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.